

VT-1598 Tosylate: A Novel Antifungal Agent Demonstrating Efficacy Against Resistant Fungal Strains

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Compound of Interest

Compound Name: VT-1598 tosylate

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The emergence of antifungal resistance poses a significant threat to global health, necessitating the development of novel therapeutic agents with improved efficacy against resistant fungal pathogens. **VT-1598 tosylate**, a novel investigational tetrazole-based fungal CYP51 inhibitor, has demonstrated potent in vitro and in vivo activity against a broad spectrum of fungal species, including those with known resistance mechanisms to conventional azole antifungals. This guide provides a comprehensive comparison of VT-1598's performance against other antifungal agents, supported by experimental data, detailed methodologies, and visualizations of its mechanism of action and interaction with resistance pathways.

Executive Summary

VT-1598 is a highly selective inhibitor of fungal cytochrome P450 enzyme 51 (CYP51), also known as lanosterol 14 α -demethylase, a critical enzyme in the ergosterol biosynthesis pathway.^[1] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and inhibits fungal growth. The unique tetrazole moiety of VT-1598 enhances its specificity for the fungal CYP51 enzyme over human CYP enzymes, potentially reducing the risk of drug-drug interactions and off-target side effects commonly associated with triazole antifungals.^{[1][2]} Preclinical studies have shown that VT-1598 maintains its activity against fungal strains harboring mutations in the ERG11 gene (the gene encoding CYP51) and those overexpressing efflux pumps, two common mechanisms of azole resistance.^{[3][4]}

Data Presentation: In Vitro Efficacy

The following tables summarize the in vitro activity of **VT-1598 tosylate** against various fungal strains, including those with defined resistance mechanisms, in comparison to other commonly used antifungal agents. Minimum Inhibitory Concentration (MIC) values were determined following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Table 1: In Vitro Activity of VT-1598 Against Fluconazole-Resistant Candida Species

Fungal Species	Resistance Mechanism	VT-1598 MIC (µg/mL)	Fluconazole MIC (µg/mL)	Caspofungin MIC (µg/mL)
Candida albicans	Overexpression of efflux pumps (CDR1, MDR1)	0.06 - 0.25	16 - >64	0.125 - 0.5
Candida albicans	ERG11 mutations	0.125 - 0.5	32 - >64	0.125 - 0.25
Candida glabrata	Upregulation of efflux pumps (CgCDR1)	0.125 - 1	64 - >128	0.06 - 0.25
Candida auris	Multiple (Efflux pumps, ERG11 mutations)	0.03 - 1.0	>64	0.25 - 1

Table 2: In Vitro Activity of VT-1598 Against Azole-Resistant Aspergillus fumigatus

Fungal Species	Resistance Mechanism	VT-1598 MIC (µg/mL)	Voriconazole MIC (µg/mL)	Posaconazole MIC (µg/mL)
Aspergillus fumigatus	Cyp51A TR34/L98H	0.125 - 0.5	4 - 16	0.5 - 2
Aspergillus fumigatus	Cyp51A M220 alterations	0.25 - 1.0	2 - 8	0.25 - 1

Experimental Protocols

In Vitro Antifungal Susceptibility Testing

The in vitro activity of VT-1598 and comparator antifungal agents was determined using the broth microdilution method as described in the Clinical and Laboratory Standards Institute (CLSI) documents M27-A3 and M38-A2 for yeasts and filamentous fungi, respectively.

Protocol:

- **Inoculum Preparation:** Fungal isolates were grown on Sabouraud dextrose agar plates. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI 1640 medium to obtain a final inoculum concentration of 0.5×10^3 to 2.5×10^3 CFU/mL for yeasts and 0.4×10^4 to 5×10^4 CFU/mL for molds.
- **Drug Dilution:** VT-1598 and comparator drugs were serially diluted in RPMI 1640 medium in 96-well microtiter plates.
- **Incubation:** The inoculated plates were incubated at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.
- **MIC Determination:** The MIC was defined as the lowest concentration of the drug that caused a significant inhibition (typically $\geq 50\%$ for azoles against yeasts and 100% for molds) of growth compared to the drug-free control well.

In Vivo Murine Model of Invasive Aspergillosis

The in vivo efficacy of VT-1598 was evaluated in a neutropenic murine model of invasive aspergillosis.^[5]

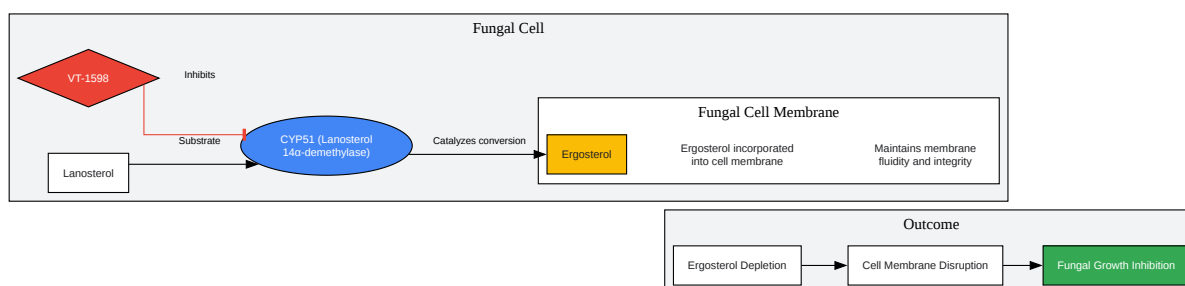
Protocol:

- **Immunosuppression:** Male BALB/c mice were immunosuppressed by intraperitoneal injections of cyclophosphamide (150 mg/kg of body weight) on days -2 and +1 relative to infection and a single subcutaneous injection of cortisone acetate (250 mg/kg) on day -1.^[5]

- Infection: Mice were intranasally inoculated with a suspension of *Aspergillus fumigatus* conidia (1×10^5 conidia/mouse).[5]
- Treatment: Treatment with oral VT-1598 (dosed according to study design, e.g., 10, 20, 40 mg/kg/day), voriconazole, or a vehicle control was initiated 24 hours post-infection and continued for a specified duration (e.g., 7 days).
- Efficacy Assessment: Efficacy was determined by survival rates and fungal burden in the lungs and other target organs (e.g., kidneys, brain). Fungal burden was quantified by plating serial dilutions of tissue homogenates on Sabouraud dextrose agar and counting colony-forming units (CFU).

Mandatory Visualizations

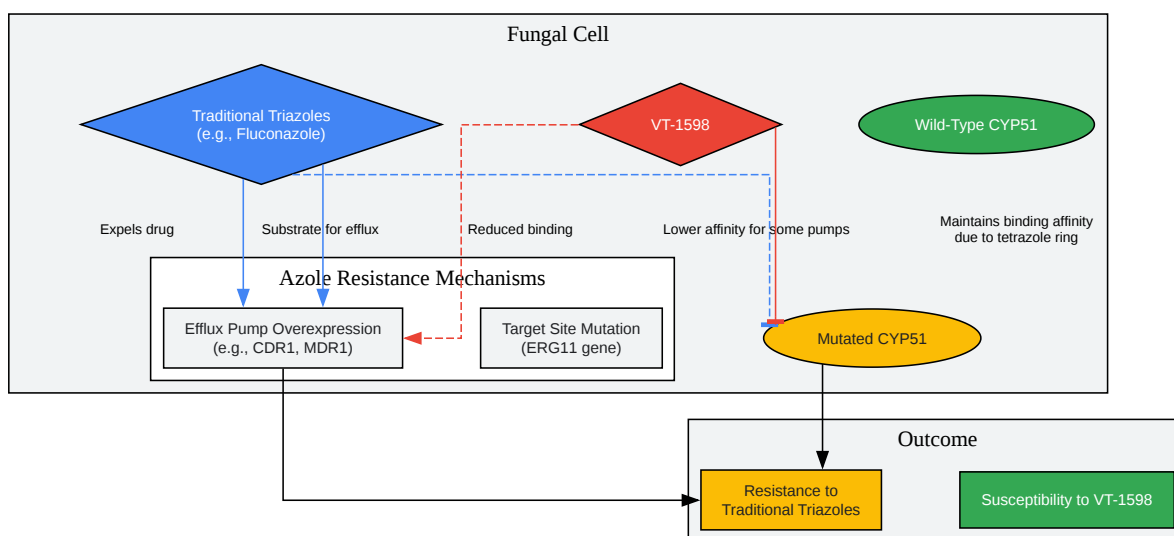
Mechanism of Action of VT-1598



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Caption: Mechanism of action of VT-1598 in inhibiting fungal ergosterol biosynthesis.

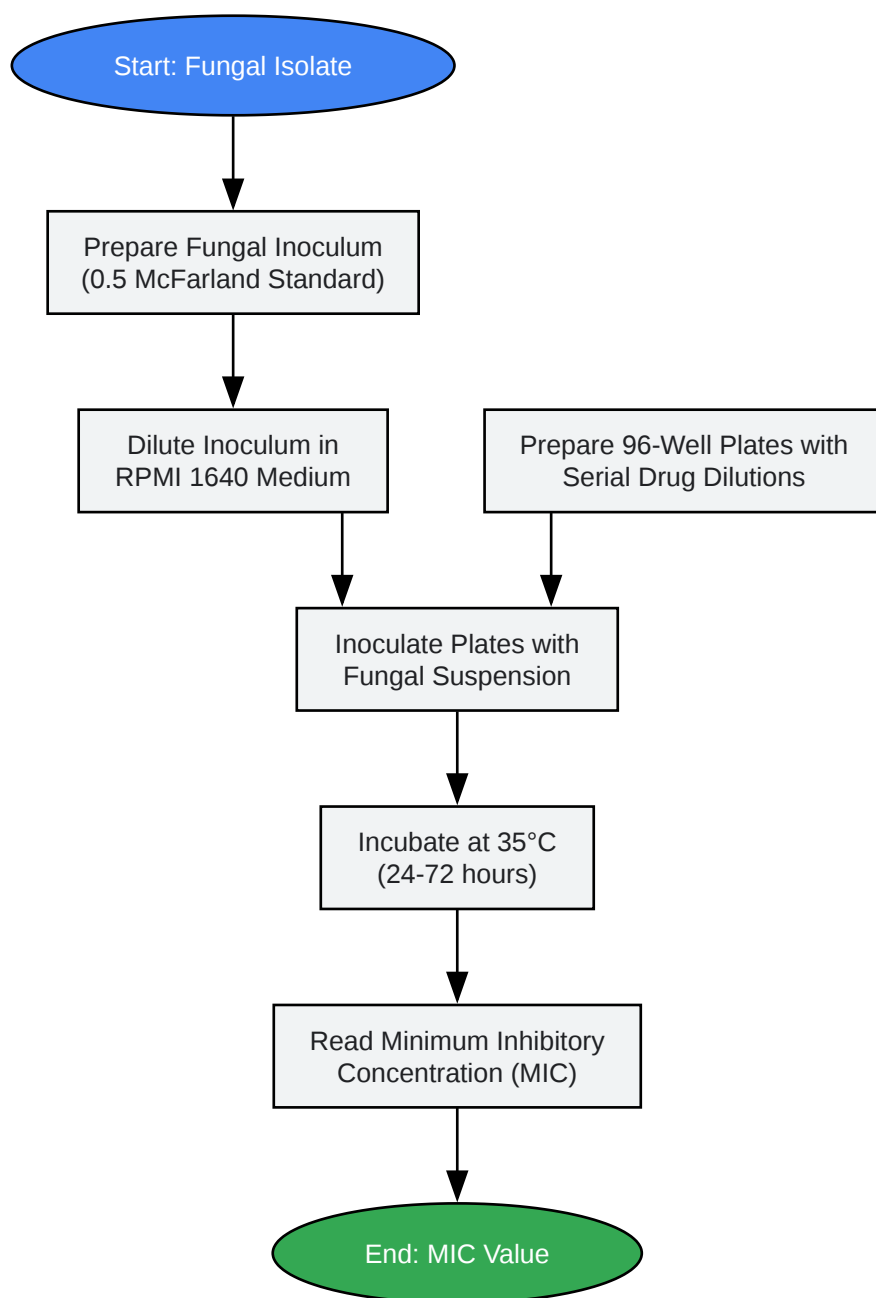
VT-1598 Interaction with Azole Resistance Mechanisms



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Caption: VT-1598's ability to overcome common azole resistance mechanisms.

Experimental Workflow for In Vitro Susceptibility Testing



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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

Molecular Interaction of VT-1598 with Fungal CYP51

X-ray crystallography studies have revealed the molecular basis for the potent and selective activity of VT-1598.[6][7] The tetrazole ring of VT-1598 coordinates with the heme iron in the

active site of the fungal CYP51 enzyme.[2] Furthermore, the phenoxymethyl oxygen of VT-1598 forms a crucial hydrogen bond with the imidazole ring nitrogen of a highly conserved histidine residue (His374 in *Aspergillus fumigatus* CYP51).[7][8] This interaction is believed to contribute to the high binding affinity and potent inhibitory activity of VT-1598.[6][7] This optimized binding allows VT-1598 to maintain its efficacy against some CYP51 enzymes with mutations that confer resistance to traditional triazoles.[3]

In conclusion, **VT-1598 tosylate** represents a promising new antifungal agent with a favorable preclinical profile. Its potent and broad-spectrum activity, including against resistant fungal strains, coupled with its high selectivity for the fungal target enzyme, warrants further clinical investigation for the treatment of invasive fungal infections.

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